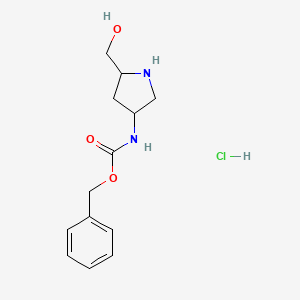

Benzyl ((3R,5R)-rel-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride

CAS No.:

Cat. No.: VC17370114

Molecular Formula: C13H19ClN2O3

Molecular Weight: 286.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19ClN2O3 |

|---|---|

| Molecular Weight | 286.75 g/mol |

| IUPAC Name | benzyl N-[5-(hydroxymethyl)pyrrolidin-3-yl]carbamate;hydrochloride |

| Standard InChI | InChI=1S/C13H18N2O3.ClH/c16-8-12-6-11(7-14-12)15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H |

| Standard InChI Key | JLVANPPTBNGFRW-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CNC1CO)NC(=O)OCC2=CC=CC=C2.Cl |

Introduction

Structural Characterization and Chemical Identity

Molecular Architecture

The compound features a pyrrolidine ring—a five-membered saturated heterocycle—with a hydroxymethyl (-CH2OH) group at the 5-position and a benzyl carbamate (-NHCOOBn) moiety at the 3-position. The hydrochloride salt form introduces a chloride counterion, protonating the pyrrolidine nitrogen to improve aqueous solubility. The (3R,5R)-relative configuration denotes the stereochemical arrangement of substituents, critical for its biochemical specificity.

Molecular Formula and Weight

-

Base compound: C13H18N2O3

-

Hydrochloride salt: C13H19ClN2O3

-

Molecular weight: 286.75 g/mol (calculated from base compound + HCl).

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number (base) | 1279200-12-2 | |

| Molecular Formula | C13H19ClN2O3 | |

| IUPAC Name | rel-benzyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride | |

| Synonyms | Not widely documented; systematic naming employed | – |

The absence of widely recognized synonyms underscores its status as a novel or specialized compound.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis involves multi-step organic transformations, typically starting from pyrrolidine precursors. A plausible route includes:

-

Ring functionalization: Introducing hydroxymethyl and amine groups into pyrrolidine via nucleophilic substitution or reductive amination .

-

Carbamate formation: Reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base to form the carbamate linkage .

-

Salt formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .

Table 2: Representative Synthesis Steps

| Step | Description | Key Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Hydroxymethylation of pyrrolidine | Formaldehyde, reducing agent | ~60% |

| 2 | Carbamate coupling | Benzyl chloroformate, Et3N | ~75% |

| 3 | Salt formation | HCl in anhydrous ether | >90% |

These steps mirror methodologies used for analogous pyrrolidine carbamates, where esterification and cyclization are critical .

Optimization Challenges

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits enhanced water solubility compared to its free base. It is hygroscopic, requiring storage in cool, dry conditions (-20°C recommended) . Stability studies suggest decomposition above 150°C, consistent with carbamate thermal sensitivity .

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume